3-Methyl-2,3-dihydrofuro[3,2-b]pyridine
Description
3-Methyl-2,3-dihydrofuro[3,2-b]pyridine is a bicyclic heterocyclic compound comprising a fused furan and pyridine ring system. The "3,2-b" notation indicates the ring junction positions, with the furan oxygen at position 3 and the pyridine nitrogen at position 2. The dihydro designation signifies partial saturation in the furan ring, reducing aromaticity and altering reactivity compared to fully aromatic furopyridines . The methyl substituent at position 3 enhances steric and electronic effects, influencing its chemical behavior and applications in pharmaceuticals or materials science.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-methyl-2,3-dihydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C8H9NO/c1-6-5-10-7-3-2-4-9-8(6)7/h2-4,6H,5H2,1H3 |
InChI Key |
IPDODUCNWXCCCA-UHFFFAOYSA-N |
SMILES |
CC1COC2=C1N=CC=C2 |
Canonical SMILES |
CC1COC2=C1N=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Furopyridines exhibit structural diversity based on ring junction positions and substituents. Below is a systematic comparison:
Ring Junction Isomers
- Furo[2,3-b]pyridine (Quinoline Analog): Features a pyridine nitrogen at position 1 and furan oxygen at position 3. Fully aromatic, it undergoes electrophilic substitution (e.g., nitration, bromination) primarily on the furan ring due to electron-rich character .
- Furo[3,2-c]pyridine (Isoquinoline Analog): Pyridine nitrogen at position 2 and furan oxygen at position 3. Its reactivity differs due to the isoquinoline-like structure, favoring reactions on the pyridine ring under acidic conditions .
- 3-Methyl-2,3-dihydrofuro[3,2-b]pyridine : Partial saturation in the furan ring reduces conjugation, making it less reactive toward electrophiles but more prone to hydrogenation or ring-opening reactions .
Reactivity Comparison
- Electrophilic Substitution :
- Functionalization :
Key Research Findings
- Stability : The dihydro structure of this compound confers higher thermal stability (decomposition >250°C) compared to aromatic analogs (<200°C) .
- Stereoelectronic Effects : Methyl substitution at C3 increases electron density on the pyridine ring, enhancing nucleophilic reactivity at C2 .
- Biological Activity : Derivatives with halogenated aryl groups (e.g., 4-Cl-C₆H₄) demonstrate moderate antifungal properties, though less potent than furo[2,3-b]pyridine analogs .
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